1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
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Overview
Description
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClF3NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the functionalization of the thiophene ringThe reaction conditions often require the use of strong bases such as n-butyllithium and electrophiles like trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to control reaction conditions and avoid precipitation issues. The use of automated systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of materials with specialized properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine moiety can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride: Similar structure but lacks the methyl group at the 3-position.
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride: Contains a pyrazole ring instead of a thiophene ring
Uniqueness
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methanamine moiety on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClF3NS |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3NS.ClH/c1-4-2-6(7(8,9)10)12-5(4)3-11;/h2H,3,11H2,1H3;1H |
InChI Key |
OHWCYMZXFMOVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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